![molecular formula C15H12O7 B1144240 Taxifolin CAS No. 17654-26-1](/img/structure/B1144240.png)
Taxifolin
Descripción general
Descripción
Taxifolin, also known as dihydroquercetin, is a flavonoid compound originally isolated from the bark of Douglas fir trees . It is found in foods such as onions and olive oil, and is also used in commercial preparations . It is a powerful antioxidant with excellent antioxidant, anti-inflammatory, anti-microbial, and other pharmacological activities .
Synthesis Analysis
Taxifolin and related compounds are biosynthesized via the phenylpropanoid pathway . Most of the biosynthetic steps have been functionally characterized .Molecular Structure Analysis
Taxifolin has two stereocenters on the C-ring . For example, (+)-taxifolin has (2R,3R)-configuration, making it 1 out of 4 stereoisomers that comprise 2 pairs of enantiomers .Chemical Reactions Analysis
Taxifolin has been shown to inhibit mTOR/PI3K, promote autophagy, and decrease lipid synthesis in GBM . It has also been shown to inhibit GBM in mice in in vivo experiments .Physical And Chemical Properties Analysis
Taxifolin is a powerful antioxidant with excellent antioxidant properties . The presence of double bonds at the position of C2-C3 in the taxifolin C ring is essential for hepatoprotective activity .Aplicaciones Científicas De Investigación
Neurodegenerative Diseases
Taxifolin has shown potential in the treatment of neurodegenerative diseases such as Alzheimer’s disease (AD) and cerebral amyloid angiopathy (CAA). It has been found to inhibit Amyloid-β (Aβ) fibril formation, which is closely implicated in the pathogenesis of these diseases . Taxifolin has also been shown to improve cerebral blood flow, facilitate Aβ clearance in the brain, and suppress cognitive decline in a mouse model of CAA .
Antioxidant Activity
Taxifolin is a powerful antioxidant with excellent antioxidant activities . Its antioxidant capacity is superior to that of common flavonoids , making it a valuable compound in managing oxidative stress .
Anti-inflammatory Activity
Taxifolin has demonstrated anti-inflammatory properties . This makes it potentially useful in managing inflammation-related conditions .
Antimicrobial Activity
Taxifolin has shown antimicrobial activities , suggesting its potential use in managing microbial infections .
Cardiovascular Disease
Taxifolin has been found to have cardiovascular activity , indicating its potential in managing cardiovascular diseases .
Liver Disorders
Taxifolin has shown hepatoprotective activity , suggesting its potential use in managing liver disorders .
Anti-cancer Activity
Taxifolin has demonstrated anti-cancer activity . It has been found to be the most potent of the pharmacological activities when evaluated using various in vitro and in vivo models .
Metabolic Diseases
Recent studies have reported several novel aspects of taxifolin supporting its potential as a therapeutic drug for metabolic diseases with a high risk for dementia .
Safety and Hazards
Mecanismo De Acción
Target of Action
Taxifolin, also known as dihydroquercetin, primarily targets oxidative stress pathways due to its potent antioxidant properties. It interacts with reactive oxygen species (ROS) and free radicals, neutralizing them to prevent cellular damage . Additionally, it has been shown to affect bacterial cell walls and membranes, making it effective against certain bacterial strains .
Mode of Action
Taxifolin exerts its effects by scavenging free radicals and ROS, thereby reducing oxidative stress. This interaction stabilizes cellular structures and prevents lipid peroxidation, protein denaturation, and DNA damage . In bacteria, taxifolin disrupts cell wall integrity and inhibits biofilm formation, leading to increased bacterial susceptibility .
Biochemical Pathways
Taxifolin influences several biochemical pathways, including:
- Antioxidant Pathways: It enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase, which further mitigate oxidative stress .
- Anti-inflammatory Pathways: Taxifolin inhibits the production of pro-inflammatory cytokines and mediators, such as prostaglandin E2 (PGE2), by modulating the arachidonic acid pathway .
- Antimicrobial Pathways: It disrupts bacterial cell walls and membranes, leading to increased permeability and eventual cell death .
Pharmacokinetics
Taxifolin’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME) properties:
These properties influence its bioavailability, with factors such as food intake and gut microbiota potentially affecting its absorption and metabolism.
Result of Action
At the molecular level, taxifolin reduces oxidative damage to lipids, proteins, and DNA. At the cellular level, it enhances cell survival, reduces inflammation, and inhibits microbial growth. These effects contribute to its therapeutic potential in conditions like cardiovascular diseases, neurodegenerative disorders, and infections .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence taxifolin’s stability and efficacy. For instance, its antioxidant activity may be enhanced in slightly acidic environments, while high temperatures could degrade its structure. Additionally, the presence of other antioxidants or pro-oxidants can modulate its effectiveness .
Taxifolin’s multifaceted mechanism of action and its interaction with various biochemical pathways underscore its potential as a therapeutic agent.
: DrugBank : Frontiers in Pharmacology : X-MOL : MDPI
Propiedades
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQWRCVTCMQVQX-LSDHHAIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022450, DTXSID301017215 | |
Record name | (+)-Taxifolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Taxifolin | |
CAS RN |
480-18-2, 24198-97-8 | |
Record name | Taxifolin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24198-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Taxifolin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Taxifolin, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024198978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Taxifolin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02224 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (+)-Taxifolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R-trans)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.859 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TAXIFOLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SOB9E3987 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TAXIFOLIN, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAS93SC1VS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does taxifolin exert its anti-inflammatory effects?
A1: Taxifolin has been shown to inhibit the production of inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin (IL)-1β, and IL-6 in various experimental models, including DSS-induced colitis [] and FCA-induced arthritis []. It also modulates the balance of T helper (Th)1/Th2 cells, further contributing to its anti-inflammatory activity [].
Q2: Can you elaborate on the role of taxifolin in modulating apoptosis?
A2: Taxifolin has demonstrated both pro-apoptotic and anti-apoptotic effects depending on the cell type and experimental context. For instance, taxifolin inhibited the growth of skin scar cell carcinoma cell lines by inducing apoptosis and cell cycle arrest []. It has also been shown to protect retinal pigment epithelial cells from oxidative stress-induced apoptosis [].
Q3: What is the significance of taxifolin's interaction with the PI3K/AKT/mTOR pathway?
A3: Taxifolin has been reported to inhibit the PI3K/AKT/mTOR pathway in various cancer cell lines, including skin scar cell carcinoma [] and liver cancer []. This pathway plays a crucial role in cell growth, proliferation, and survival, making it a relevant target for cancer therapy.
Q4: How does taxifolin interact with the NF-κB signaling pathway?
A4: Taxifolin exhibits anti-inflammatory effects partly by suppressing the activation of the NF-κB signaling pathway. Research shows taxifolin can reduce the expression of NF-κB p65 and IκBα in models like DSS-induced colitis [] and colistin-induced nephrotoxicity [].
Q5: How does taxifolin impact oxidative stress?
A5: Taxifolin demonstrates potent antioxidant activity. In mouse cochlear UB/OC-2 cells, taxifolin attenuated gentamicin-induced cell damage by decreasing reactive oxygen species (ROS) production and stabilizing mitochondrial membrane potential []. It also increased the activity of antioxidant enzymes like superoxide dismutase (SOD) in the liver of mice fed a high-fat diet [].
Q6: What is the molecular formula and weight of taxifolin?
A6: Taxifolin has a molecular formula of C15H12O7 and a molecular weight of 304.25 g/mol.
Q7: Are there any spectroscopic techniques used to characterize taxifolin?
A7: Yes, various spectroscopic techniques, including 1H NMR spectroscopy, UV spectroscopy, and Fourier transform infrared spectroscopy, have been used to characterize taxifolin, especially in studies focusing on its different morphological forms [].
Q8: Are there specific challenges related to the material compatibility of taxifolin?
A8: While taxifolin generally exhibits good material compatibility, its stability and solubility in various formulations can be challenging and may require specific strategies for optimization.
Q9: Does taxifolin exhibit any catalytic properties?
A9: There is limited information available regarding the catalytic properties of taxifolin in scientific literature. Most research focuses on its biological activities and potential therapeutic applications.
Q10: Have computational approaches been used to study taxifolin?
A10: Yes, computational chemistry methods like molecular docking have been employed to evaluate the binding interactions of taxifolin with various targets, such as acetylcholinesterase for potential application in Alzheimer’s disease management [].
Q11: Is there a known structure-activity relationship for taxifolin and its derivatives?
A11: Studies exploring the metabolic fate of taxifolin in rats have identified over 191 metabolites, including 154 new metabolites []. This comprehensive analysis provides valuable insights into the structure-activity relationship of taxifolin and its derivatives.
Q12: What are some strategies for improving taxifolin's stability and bioavailability?
A12: Researchers have investigated various formulation strategies to improve taxifolin's bioavailability. One approach involves the development of taxifolin nanodispersions. Studies have shown that taxifolin nanodispersions exhibit improved bioavailability compared to the free drug [].
Q13: What is known about the pharmacokinetics of taxifolin?
A13: Research has provided insights into the pharmacokinetic properties of taxifolin. Studies in rats have shown that taxifolin is absorbed into the bloodstream after oral administration []. Interestingly, the pharmacokinetic parameters of taxifolin appear to be altered in liver fibrosis, indicating a potential need for dose adjustments in patients with liver disease [].
Q14: Has taxifolin been tested in any clinical trials?
A14: While preclinical studies have shown promising results, clinical trials are needed to confirm the efficacy and safety of taxifolin for specific therapeutic applications in humans.
Q15: Are there any animal models used to study the effects of taxifolin?
A15: Yes, various animal models have been employed to investigate the effects of taxifolin. For instance, a study in mice explored the protective effects of taxifolin on DSS-induced colitis, demonstrating its potential in inflammatory bowel disease []. Another study utilized a mouse model to investigate the anti-obesity effects of taxifolin [].
Q16: Is there any evidence of resistance development with taxifolin?
A16: Currently, there is limited information available regarding resistance development with taxifolin. Further research is needed to explore the possibility of resistance mechanisms, particularly in the context of long-term use.
Q17: Are there any specific drug delivery strategies being explored for taxifolin?
A17: The development of taxifolin nanodispersions, as previously mentioned, is one strategy to enhance its delivery and bioavailability [].
Q18: Are there specific biomarkers associated with taxifolin's effects?
A18: Research has identified potential gene expression biomarkers associated with taxifolin's effects. A study using RNA sequencing of breast cancer tumors in mice identified 36 differentially expressed genes upregulated by taxifolin, suggesting potential biomarkers for its anti-tumor activity [].
Q19: What analytical techniques are commonly used to study taxifolin?
A19: Several analytical techniques are employed to study taxifolin. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is widely used for the quantification of taxifolin in biological samples [, ].
Q20: What factors influence the dissolution and solubility of taxifolin?
A20: The dissolution and solubility of taxifolin can be influenced by several factors, including pH, temperature, and the presence of excipients.
Q21: How is the validation of analytical methods for taxifolin analysis ensured?
A21: Analytical methods used for taxifolin analysis are validated following established guidelines. Parameters like accuracy, precision, specificity, linearity, range, and robustness are assessed to ensure the reliability and reproducibility of the methods.
Q22: What quality control measures are crucial for taxifolin production?
A22: Stringent quality control measures are essential for taxifolin production to ensure its purity, potency, and safety. This includes sourcing high-quality raw materials, implementing standardized manufacturing processes, and conducting thorough testing at various stages of production.
Q23: Does taxifolin elicit any immunological responses?
A23: Current research primarily focuses on taxifolin's antioxidant and anti-inflammatory properties. More studies are needed to evaluate its immunogenicity and potential to induce immune responses.
Q24: Are there known interactions between taxifolin and drug transporters?
A24: Research on taxifolin's interactions with drug transporters is limited. Future investigations may shed light on the role of transporters in its absorption, distribution, and elimination.
Q25: Does taxifolin affect drug-metabolizing enzymes?
A25: Limited information is available on taxifolin's potential to induce or inhibit drug-metabolizing enzymes. Further research is needed to assess potential drug interactions.
Q26: What is known about the biocompatibility of taxifolin?
A26: Taxifolin is generally considered biocompatible. For example, it has shown protective effects on dental pulp stem cells under hypoxia and inflammatory conditions, suggesting potential applications in regenerative dentistry [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.